Heneicosanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Heneicosanoic acid can be synthesized in the laboratory through the permanganate oxidation of 1-docosene (CH₃(CH₂)₁₉CH=CH₂) . This method involves the use of potassium permanganate as an oxidizing agent under controlled conditions to yield the desired carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the oxidation of long-chain alkenes or alcohols. The process typically requires stringent reaction conditions, including controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Heneicosanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain carboxylic acids or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Sulfuric acid, hydrochloric acid.
Substitution: Halogens (chlorine, bromine), radical initiators.
Major Products:
Oxidation: Shorter-chain carboxylic acids.
Reduction: Heneicosanol.
Esterification: Heneicosanoate esters.
Substitution: Halogenated heneicosanoic acids.
Scientific Research Applications
Heneicosanoic acid has several applications in scientific research:
Biology: Studied for its role in cell membrane structure and function due to its long-chain fatty acid properties.
Medicine: Investigated for its potential effects on lipid metabolism and related disorders.
Mechanism of Action
The mechanism of action of heneicosanoic acid primarily involves its integration into lipid bilayers and its influence on membrane fluidity and stability. As a long-chain fatty acid, it interacts with other lipid molecules, affecting the overall properties of cell membranes. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
- Nonadecanoic acid (C₁₉H₃₈O₂)
- Eicosanoic acid (C₂₀H₄₀O₂)
- Docosanoic acid (C₂₂H₄₄O₂)
Comparison: Heneicosanoic acid is unique due to its specific chain length of 21 carbons, which imparts distinct physical and chemical properties compared to its shorter and longer counterparts. For instance, its melting point and solubility differ from those of nonadecanoic acid and docosanoic acid, making it suitable for specific industrial applications .
Properties
IUPAC Name |
henicosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDDRHZIAZRDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021595 | |
Record name | Heneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Henicosanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14517 | |
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Record name | Heneicosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2363-71-5 | |
Record name | Heneicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2363-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Heneicosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Henicosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.377 | |
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Record name | HENEICOSANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRY04FUK8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Heneicosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 - 76 °C | |
Record name | Heneicosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of heneicosanoic acid?
A1: this compound has the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol.
Q2: Are there any unique spectroscopic characteristics of this compound?
A2: While specific spectroscopic data is not extensively detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) proves highly effective in identifying and characterizing this compound within complex mixtures, particularly in analyzing fatty acid profiles of various biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Is this compound found in any specific natural sources?
A3: Research indicates that this compound is present in various natural sources. For instance, it was identified in significant amounts in the sea cucumber species Holothuria scabra [] and was also found in the seed kernels of Annona squamosa Linn. []. Additionally, it is a component of the seed oil of Tephrosia vogelii Hook f., a plant with potential nutritional value. []
Q4: Does this compound exhibit any notable biological effects?
A4: Research suggests potential links between this compound and biological processes. One study found altered levels of this compound in the follicular fluid of lactating cows compared to non-lactating cows and heifers. [] Another study demonstrated that a diet supplemented with purple corn extract led to increased this compound concentrations in hen eggs. [] While these findings suggest a role for this compound, further research is needed to fully understand its biological functions and implications.
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